1-Boc-4-ethynyl-4-methylpiperidine
Description
1-Boc-4-ethynyl-4-methylpiperidine (CAS 1363383-17-8) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a 4-ethynyl and 4-methyl substituent on the piperidine ring. Its molecular formula is C13H21NO2, with a molecular weight of 223.31 g/mol . The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in drug discovery and bioconjugation. Commercially available at ≥98% purity, it is supplied by manufacturers such as Synthonix and Ambeed, with prices ranging from $167 to $474 per gram .
Properties
IUPAC Name |
tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5)7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,7-10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMRAKIKMZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-17-8 | |
| Record name | tert-butyl 4-ethynyl-4-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Boc-4-ethynyl-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction involves the alkylation of 4-methylpiperidine with tert-butyl chloroformate to form the Boc-protected intermediate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Boc-4-ethynyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Boc-4-ethynyl-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, including the development of novel pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-4-ethynyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Key Applications/Reactivity |
|---|---|---|---|---|---|
| 1-Boc-4-ethynyl-4-methylpiperidine | 1363383-17-8 | C13H21NO2 | Ethynyl, Methyl | 223.31 | Click chemistry, bioconjugation |
| 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine | Not specified | C12H23NO3 | Hydroxymethyl, Methyl | 229.32 | Solubility-driven drug formulations |
| 1-Boc-4-cyano-phenyl derivative | 666179-97-1 | C22H30N2O4 | Cyano, Aromatic | 386.48 | Medicinal chemistry (CYP inhibition) |
| 1-Boc-4-piperidine acetic acid ethyl ester | 135716-09-5 | C14H25NO4 | Ethoxycarbonylmethyl | 271.35 | Ester hydrolysis intermediates |
| 1-Boc-4-(Aminomethyl)-4-methylpiperidine | 138022-04-5 | C12H24N2O2 | Aminomethyl, Methyl | 228.33 | Peptide coupling, nucleophilic reactions |
Biological Activity
Overview
1-Boc-4-ethynyl-4-methylpiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent, which contribute to its unique chemical properties and biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The IUPAC name of this compound is tert-butyl 4-ethynyl-4-methyl-1-piperidinecarboxylate. Its molecular formula is CHNO, and it has a molecular weight of approximately 205.25 g/mol. The presence of the ethynyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
This compound has been investigated for various biological activities, primarily focusing on its role in drug development and biochemical research.
Anticancer Activity
Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural features have shown potent growth inhibition against cancer cell lines such as MCF-7 (human breast cancer cells). The growth inhibitory activity of piperidine derivatives often correlates with their ability to interfere with ATP synthesis and mitochondrial function, similar to other known anticancer agents .
Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Synthesis and Characterization : The compound can be synthesized through alkylation reactions involving commercially available starting materials like 4-methylpiperidine and tert-butyl chloroformate. The synthesis typically yields high purity, making it suitable for further biological evaluations.
- Biological Assays : In vitro assays have demonstrated that modifications to the piperidine structure can enhance biological activity. For instance, structural analogs have been tested for their ability to inhibit NLRP3 inflammasome activation, which is implicated in inflammatory diseases .
- Case Studies : A study investigating related piperidine compounds found that certain structural modifications led to increased potency against specific cancer cell lines. These findings suggest that this compound may also possess similar enhancements when optimized .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Boc-4-methylpiperidine | No ethynyl group | Moderate anticancer activity |
| 1-Boc-4-ethynylpiperidine | Ethynyl group present | Enhanced anticancer activity |
| 1-Boc-3-(trifluoromethyl)piperidine | Trifluoromethyl substituent | Potential neuroactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
